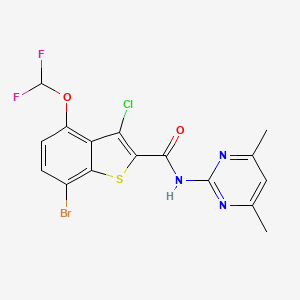![molecular formula C22H13Cl3N6O B10945147 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945147.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and is substituted with chloro and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the pyrimidine ring: This involves the cyclization of a suitable precursor, such as an amidine, with a β-ketoester.
Coupling of the pyrazole and pyrimidine rings: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the two heterocycles.
Introduction of the chloro and phenyl substituents: This can be accomplished through electrophilic aromatic substitution reactions using chlorinating agents and phenylboronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorinating agents (e.g., thionyl chloride), phenylboronic acids, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dibromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chloro groups enhances its reactivity and potential for further functionalization. Additionally, the combination of pyrazole and pyrimidine rings provides a versatile scaffold for drug design and development.
Properties
Molecular Formula |
C22H13Cl3N6O |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H13Cl3N6O/c23-14-7-13(8-15(24)9-14)20-5-6-26-21-10-19(29-31(20)21)22(32)28-17-1-3-18(4-2-17)30-12-16(25)11-27-30/h1-12H,(H,28,32) |
InChI Key |
UNRSCZABKFAPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC(=CC(=C4)Cl)Cl)N5C=C(C=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10945069.png)
![6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B10945071.png)
![4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10945075.png)
![4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945077.png)
![3-(difluoromethoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10945084.png)

![3-[(2-bromophenoxy)methyl]-N-propylbenzamide](/img/structure/B10945099.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10945104.png)
![5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B10945110.png)
![3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945119.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide](/img/structure/B10945123.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B10945133.png)
![N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10945137.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945156.png)
